Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)
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Overview
Description
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is a complex organometallic compound. It is known for its application as a chiral catalyst in various chemical reactions, particularly in asymmetric synthesis. The compound features a nickel center coordinated with a chiral phosphine ligand, making it highly effective in enantioselective transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) typically involves the following steps:
Ligand Synthesis: The chiral phosphine ligand is synthesized by reacting bis(4-fluorophenyl)phosphine with ferrocenyl derivatives under controlled conditions.
Complex Formation: The ligand is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the desired nickel complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral phosphine ligand.
Nickel Complexation: Reacting the ligand with nickel chloride in industrial reactors to form the complex.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can also be reduced to lower oxidation state species.
Substitution: The nickel center can undergo ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve phosphine ligands or halides under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction can produce nickel(I) complexes.
Scientific Research Applications
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) has several scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential in biocatalysis and enzyme mimetics.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) involves:
Coordination Chemistry: The nickel center coordinates with substrates, facilitating their transformation.
Chiral Induction: The chiral phosphine ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically enriched products.
Catalytic Cycle: The compound participates in a catalytic cycle, where it undergoes oxidation and reduction steps to facilitate the reaction.
Comparison with Similar Compounds
Similar Compounds
- Chloro(4-cyanophenyl)[®-1-[(S)-2-[dicyclohexylphosphino]ferrocenyl]ethyldicyclohexylphosphine]nickel(II)
- Chloro(4-cyanophenyl)[®-1-[(S)-2-[diphenylphosphino]ferrocenyl]ethylditertbutylphosphine]nickel(II)
Uniqueness
Chloro(4-cyanophenyl)[®-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II) is unique due to its specific chiral phosphine ligand, which provides distinct enantioselectivity and reactivity compared to other similar compounds. The presence of bis(4-fluorophenyl) groups enhances its catalytic efficiency and stability.
Properties
IUPAC Name |
benzonitrile;[(1R)-1-[2-bis(4-fluorophenyl)phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;chloronickel;cyclopentane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F2P2.C7H4N.C5H10.ClH.Fe.Ni/c1-19(31(26(2,3)4)27(5,6)7)24-9-8-10-25(24)30(22-15-11-20(28)12-16-22)23-17-13-21(29)14-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t19-,24?,25?;;;;;/m1...../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGZZSVQVWLVNU-RSTSUTNBSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52ClF2FeNNiP2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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